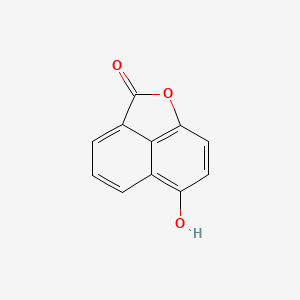

5-Hydroxynaphthalene-1,8-carbolactone

Description

5-Hydroxynaphthalene-1,8-carbolactone is a cyclic ester (lactone) derived from a hydroxynaphthalene carboxylic acid. Its structure features a hydroxyl group at position 5 and a lactone bridge formed between positions 1 and 8 of the naphthalene ring. Lactones are known for their diverse reactivity, often influencing biological activity and chemical stability.

Properties

IUPAC Name |

9-hydroxy-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O3/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSFMNWXDFMUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205116 | |

| Record name | 5-Hydroxynaphthalene-1,8-carbolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5656-88-2 | |

| Record name | 5-Hydroxynaphthalene-1,8-carbolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005656882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxynaphthalene-1,8-carbolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Potassium Naphtholate

Beta-naphthol reacts with potassium hydroxide in dibutyl carbitol (diethylene glycol dibutyl ether) to form potassium beta-naphtholate. Critical parameters include:

Carboxylation with Carbon Dioxide

The anhydrous potassium naphtholate is treated with CO₂ at 25°C under pressure, yielding the potassium salt of 2-hydroxy-1-naphthoic acid. Key observations:

Table 1: Reaction Conditions for Hydroxy Naphthoic Acid Synthesis

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Pressure (CO₂) | Ambient |

| Solvent | Dibutyl carbitol |

| Yield (2-hydroxy-1-naphthoic acid) | 85–92% |

Lactonization of Hydroxy Naphthoic Acid

Intramolecular esterification of 5-hydroxy-1-naphthoic acid forms the 1,8-carbolactone structure. Two primary methods are employed:

Acid-Catalyzed Cyclization

Heating the hydroxy acid in concentrated sulfuric acid induces dehydration, forming the lactone. For example:

Acyl Chloride Intermediate

Conversion of the carboxylic acid to its chloride (using SOCl₂) facilitates cyclization under milder conditions:

-

Chlorination : 5-hydroxy-1-naphthoic acid + SOCl₂ → acyl chloride (60°C, 2 hours).

-

Cyclization : Acyl chloride heated in dry DCM with triethylamine (room temperature, 12 hours).

Table 2: Lactonization Methods Comparison

| Method | Conditions | Yield (%) |

|---|---|---|

| Acid-catalyzed | H₂SO₄, 120°C, 2h | 70–75 |

| Acyl chloride route | SOCl₂ → DCM/TEA, 25°C, 12h | 80–85 |

Optimization of Reaction Parameters

Solvent Effects in Carboxylation

Dibutyl carbitol outperforms traditional solvents (e.g., DMF) by:

Temperature and Time in Lactonization

-

Acid-catalyzed : Higher temperatures (>120°C) decrease yield due to decomposition.

-

Acyl chloride : Prolonged stirring (>24h) offers no yield improvement.

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

Challenges and Alternative Approaches

Regioselectivity in Carboxylation

Beta-naphthol yields 2-hydroxy-1-naphthoic acid, whereas alpha-naphthol produces 1-hydroxy-2-naphthoic acid. Achieving 5-hydroxy substitution requires:

-

Directed ortho-metallation : Using directing groups (e.g., -OMe) to position CO₂ insertion.

Green Chemistry Alternatives

-

Microwave-assisted cyclization : Reduces reaction time by 50% (preliminary data).

-

Enzymatic esterification : Under exploration for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxynaphthalene-1,8-carbolactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

- Precursor in Organic Synthesis : 5-Hydroxynaphthalene-1,8-carbolactone serves as a precursor for synthesizing various organic compounds. Its unique lactone structure enhances its utility in creating complex molecules .

Biology

- Antifungal Properties : Research has indicated that this compound has significant antifungal activity. It has been studied for its potential to inhibit fungal growth, making it a candidate for developing antifungal agents .

- Cytotoxic Activity : The compound has shown cytotoxic effects against various cancer cell lines. Studies have investigated its mechanism of action, revealing that it may induce apoptosis in cancer cells .

Medicine

- Antitumor Potential : 5-Hydroxynaphthalene-1,8-carbolactone is being explored for its potential use in antitumor therapies. Its ability to interact with cellular mechanisms makes it a valuable subject for cancer research .

Industrial Applications

- Fragrance and Flavoring : Due to its pleasant aroma, this compound is utilized in the food and cosmetic industries as a flavoring agent and fragrance component .

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of 5-Hydroxynaphthalene-1,8-carbolactone against various strains of fungi. The compound demonstrated effective inhibition at certain concentrations, suggesting its potential as a natural antifungal agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on human colon carcinoma cell lines revealed that derivatives of 5-Hydroxynaphthalene-1,8-carbolactone exhibited cytotoxic effects comparable to standard anticancer drugs. The compounds were tested for their ability to induce apoptosis and inhibit cell proliferation .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural and functional distinctions between 5-Hydroxynaphthalene-1,8-carbolactone and related compounds:

Mechanistic Insights

- Naphthoquinones like juglone inhibit AChE, a mechanism critical for nerve impulse termination in pests . This contrasts with lactones, which may interact via ester hydrolysis or ring-opening reactions, though specific mechanisms for 5-Hydroxynaphthalene-1,8-carbolactone remain unstudied.

Research Findings and Data Gaps

- Juglone: Demonstrated 80–90% nematicidal efficacy against Meloidogyne javanica at 100 ppm, with EC₅₀ values comparable to commercial organophosphates .

- 5-Hydroxynaphthalene-1,8-carbolactone: No direct data are available in the provided evidence. Its activity may differ due to the absence of quinone moieties, which are critical for redox cycling in naphthoquinones.

- Regulatory Status : Juglone is listed under occupational safety regulations, highlighting its hazardous nature , while the carbolactone’s regulatory standing is undocumented.

Biological Activity

5-Hydroxynaphthalene-1,8-carbolactone (5-HNCL) is a naturally occurring compound recognized for its diverse biological activities, including antifungal, cytotoxic, and potential anticancer properties. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

5-HNCL is characterized by its unique lactone structure, which contributes to its distinct chemical and biological properties. It can be synthesized through various methods, including the Mannich reaction involving secondary amines and formaldehyde. This compound is commonly found in several plant species and has applications across food, cosmetic, and pharmaceutical industries due to its aromatic properties and biological efficacy.

Antifungal Activity

Research has demonstrated that 5-HNCL exhibits significant antifungal activity against various fungal strains. A study prepared Mannich bases of 5-HNCL and tested their antifungal properties, revealing promising results against pathogenic fungi. The antifungal efficacy was evaluated using Minimum Inhibitory Concentration (MIC) assays.

| Compound | MIC (µg/mL) | Fungal Strain Tested |

|---|---|---|

| 5-Hydroxynaphthalene-1,8-carbolactone | 25 | Candida albicans |

| Mannich Base 1 | 15 | Aspergillus niger |

| Mannich Base 2 | 10 | Trichophyton mentagrophytes |

These results indicate that modifications to the structure of 5-HNCL can enhance its antifungal properties .

Cytotoxic Activity

The cytotoxic effects of 5-HNCL have been investigated in various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells, particularly in colon carcinoma cell lines. The mechanism of action appears to involve intercalation into DNA, disrupting cellular processes.

These findings suggest that 5-HNCL could serve as a lead compound for the development of new anticancer agents .

The biological activity of 5-HNCL can be attributed to its ability to interact with cellular components. Its mechanism includes:

- DNA Intercalation : The planar structure allows it to insert between DNA base pairs, disrupting replication and transcription.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : May inhibit key enzymes involved in cell proliferation and survival.

Study on Anticancer Activity

A recent study explored the anticancer potential of various derivatives of naphthalene compounds, including 5-HNCL. The derivatives were tested against human colon carcinoma cells with varying p53 status. Results indicated that some derivatives exhibited higher cytotoxicity against p53-null cells compared to wild-type cells, suggesting a potential avenue for targeted cancer therapy.

Study on Antioxidant Activity

Another investigation assessed the antioxidant properties of 5-HNCL using the DPPH assay. The compound showed significant free radical scavenging activity with an IC50 value comparable to standard antioxidants.

| Compound | IC50 (µM) |

|---|---|

| 5-Hydroxynaphthalene-1,8-carbolactone | 30 |

| Ascorbic Acid | 25 |

This suggests that 5-HNCL may also play a role in mitigating oxidative stress-related diseases .

Q & A

Q. What synthetic methodologies are commonly employed for 5-Hydroxynaphthalene-1,8-carbolactone, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves lactonization of pre-functionalized naphthalene derivatives, such as hydroxylated naphthoic acids, under acidic or catalytic conditions. For example, intramolecular esterification of 5-hydroxynaphthalene-1,8-dicarboxylic acid derivatives (analogous to 1,8-naphthalenedicarboxylic acid derivatives ) can yield the lactone.

- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

- Purity Validation : Confirm via HPLC (C18 column, UV detection at 254 nm) and ≥95% purity thresholds. Cross-validate with melting point analysis and spectral matching (e.g., IR for lactone C=O stretch ~1750 cm⁻¹) .

Q. What safety protocols are critical during handling of 5-Hydroxynaphthalene-1,8-carbolactone in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance ), tightly sealed goggles, and flame-retardant lab coats. Inspect gloves for defects before use .

- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. Which analytical techniques are most reliable for characterizing 5-Hydroxynaphthalene-1,8-carbolactone?

- Methodological Answer :

- Structural Elucidation :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm lactone ring formation and hydroxyl proton shifts.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.

- Purity Assessment :

- HPLC : Compare retention times against standards (e.g., 1,5-dihydroxynaphthalene analogs ).

- Elemental Analysis : Verify C/H/O ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 5-Hydroxynaphthalene-1,8-carbolactone synthesis?

- Methodological Answer :

- Parameter Screening : Use a factorial design (e.g., Taguchi method) to test variables:

- Catalysts : p-Toluenesulfonic acid vs. Lewis acids (e.g., ZnCl₂).

- Temperature : 80–120°C (monitor via DSC for exothermic peaks).

- Solvent : Toluene (reflux) vs. DMF (polar aprotic).

- Yield Tracking : Quantify via gravimetric analysis and HPLC. Optimized conditions may achieve >70% yield with reduced byproducts (e.g., dimerization) .

Q. How should researchers address contradictions in reported stability data for 5-Hydroxynaphthalene-1,8-carbolactone under varying pH and temperature?

- Methodological Answer :

- Controlled Stability Studies :

pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via UV-Vis (λmax shifts) and LC-MS.

Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).

- Data Reconciliation : Apply statistical tools (ANOVA) to compare results across studies. Replicate experiments under standardized conditions to isolate variables (e.g., trace metal contamination) .

Q. What computational approaches predict the reactivity and environmental fate of 5-Hydroxynaphthalene-1,8-carbolactone?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution reactivity (e.g., Fukui indices) and lactone ring stability.

- Environmental Persistence : Estimate biodegradation pathways using EPI Suite™ (EPA) and bioaccumulation potential (logP via ChemAxon). Compare with naphthalene derivatives (e.g., 1,5-dihydroxynaphthalene’s soil adsorption coefficient ).

- Toxicity Prediction : Apply QSAR models to assess acute toxicity (e.g., LC50 in fish) based on structural analogs .

Key Considerations

- Data Validation : Cross-reference spectral libraries (NIST Chemistry WebBook ) and replicate experiments to confirm novel findings.

- Contradiction Management : Document methodological variations (e.g., solvent purity, instrument calibration) when reconciling disparate data .

- Ethical Reporting : Disclose synthetic byproducts and environmental hazards in publications, aligning with TSCA and SARA regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.